7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety and a pyrimido[4,5-d]pyrimidine-2,4-dione moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, functionalized pyrimido[4,5-b]quinoline-2,4-diones were synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and other reagents .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 3,4-dihydroisoquinoline moiety and a pyrimido[4,5-d]pyrimidine-2,4-dione moiety .Scientific Research Applications
- Compound Activity : 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione acts as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of AKR1C3 .
- Cellular Potency : Demonstrates good cellular potency by inhibiting AKR1C3 metabolism of known substrates .
- Potential : TTK inhibitors are explored for cancer treatment due to their role in cell division and mitosis .
- Benefit : Flexibility allows better adaptation to the binding site environment, potentially enhancing bioactivity .
Cancer Therapy: AKR1C3 Inhibition
Threonine Tyrosine Kinase (TTK) Inhibition
Flexible Molecules for Binding Site Adaptability
Drug Discovery and Optimization
Enzyme Structural Insights
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and a target of interest in both breast and prostate cancer .
Mode of Action
Similar compounds have been shown to bind to their target enzyme in a specific manner . For instance, the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Inhibition of akr1c3 can affect the metabolism of steroid hormones, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
Inhibition of akr1c3 can potentially disrupt the balance of steroid hormones in cells, which could affect cell proliferation and differentiation .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-19-17-12-22-20(25-11-10-14-6-4-5-7-15(14)13-25)23-18(17)24-21(28)26(19)16-8-2-1-3-9-16/h1-9,12H,10-11,13H2,(H,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUKHFPHPUPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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